molecular formula C16H18N2O6S B11627891 ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B11627891
M. Wt: 366.4 g/mol
InChI Key: DRBATOSLNKOIGJ-FMIVXFBMSA-N
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Description

Ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a morpholine ring, a furan ring, and a thiazolidinone ring, which are linked together through a methylene bridge. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the thiazolidinone ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the morpholine and furan rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and acyl halides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

Ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: The compound modulates signaling pathways related to cell growth, differentiation, and survival, leading to its antitumor effects.

Comparison with Similar Compounds

Ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of morpholine, furan, and thiazolidinone moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O6S

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 2-[(5E)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C16H18N2O6S/c1-2-23-14(19)10-18-15(20)12(25-16(18)21)9-11-3-4-13(24-11)17-5-7-22-8-6-17/h3-4,9H,2,5-8,10H2,1H3/b12-9+

InChI Key

DRBATOSLNKOIGJ-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(O2)N3CCOCC3)/SC1=O

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(O2)N3CCOCC3)SC1=O

Origin of Product

United States

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